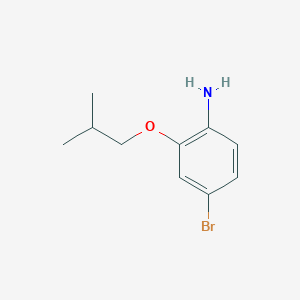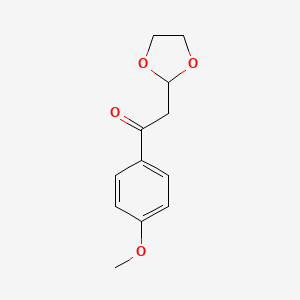
2-(1,3-Dioxolan-2-yl)-1-(4-methoxy-phenyl)-ethanone
Descripción general
Descripción
2-(1,3-Dioxolan-2-yl)-1-(4-methoxy-phenyl)-ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DME and is synthesized through a specific method.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
2-(1,3-Dioxolan-2-yl)-1-(4-methoxy-phenyl)-ethanone and its derivatives have been studied for their applications in polymer synthesis. For example, the polymerization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate, prepared from glycidyl methacrylate and benzaldehyde, has been explored. This process involves polymerization initiated by benzoyl peroxide, with the polymer's characterization conducted through various spectroscopic techniques, including FTIR, NMR, gel permeation chromatography, and differential scanning calorimetry. The thermal degradation of this polymer was thoroughly investigated, revealing insights into its stability and decomposition products (Coskun et al., 1998).
Synthetic Methodologies
The compound and its related structures have been central in developing synthetic methodologies for creating novel chemical entities. For instance, a facile one-pot synthesis technique has been described for producing a novel derivative, highlighting the compound's utility in generating complex molecules. This methodology's structural confirmation was achieved through NMR, MS, FTIR techniques, and X-ray crystallography, emphasizing the compound's versatility in organic synthesis and the potential for creating diverse chemical libraries (Ünaleroğlu et al., 2002).
Material Science and Crystallography
In material science, the compound has been used as a precursor for synthesizing materials with specific structural properties. For example, the synthesis and crystallographic analysis of a dioxolane derivative showcased its potential in forming materials with desirable characteristics, such as specific crystalline structures, which could have applications in various technological and industrial fields (Li et al., 2001).
Antimicrobial Research
The chemical structure of 2-(1,3-Dioxolan-2-yl)-1-(4-methoxy-phenyl)-ethanone has been manipulated to create derivatives with potential antimicrobial properties. Research into these derivatives has revealed their efficacy against various microbial strains, indicating the compound's role in developing new antimicrobial agents. Such studies contribute significantly to the ongoing search for novel therapeutics against resistant microbial species (Ashok et al., 2014).
Propiedades
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-10-4-2-9(3-5-10)11(13)8-12-15-6-7-16-12/h2-5,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGMJQJHLOMJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



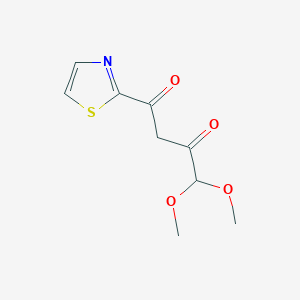
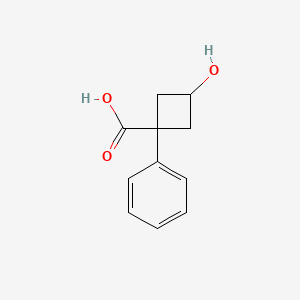
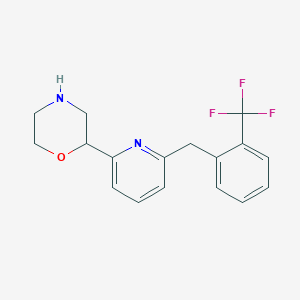

amine](/img/structure/B1400101.png)

![[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1400103.png)
![N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine](/img/structure/B1400107.png)
![N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400109.png)
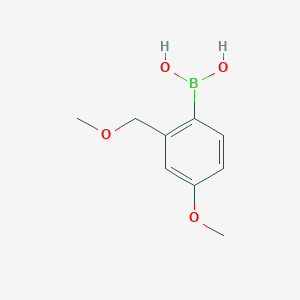
![Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]-](/img/structure/B1400112.png)
